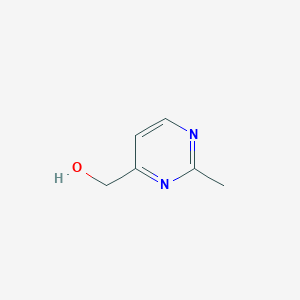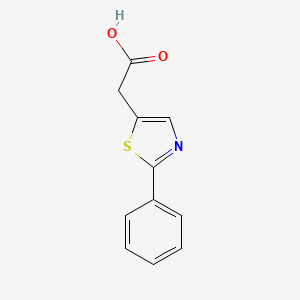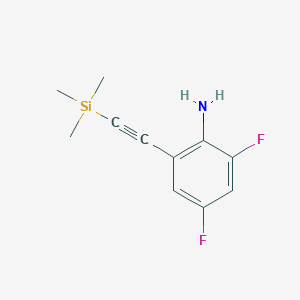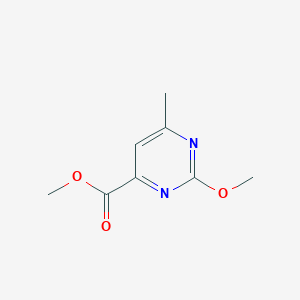
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is represented by the formula C8H10N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
The compound Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, a study on the crystal and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was conducted. This compound was obtained as a side product during the synthesis of an antitubercular agent, showcasing its relevance in the field of molecular synthesis and structural analysis (Richter et al., 2023).
Hydrogen Bonding and Molecular Interaction Studies
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives have been used to understand hydrogen bonding and molecular interactions. A study on molecules like 2-amino-4-methoxy-6-methylpyrimidine revealed how they are linked by N-H...N hydrogen bonds, forming chains and sheets through aromatic pi-pi-stacking interactions (Glidewell et al., 2003).
Synthetic Antibacterials and Chemical Transformations
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives have been explored for their potential in creating synthetic antibacterials. For example, the condensation of 4-substituted 6-amino-2-methylpyrimidines with certain reactants led to the formation of 4-substituted 2-methyl-5-hydroxypyrido pyrimidine-6-carboxylates, which were used as starting materials for various transformation reactions (Nishigaki et al., 1970).
Synthetic Routes and Process Improvements
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was undertaken, highlighting process improvements and potential applications in various chemical syntheses (Horikawa et al., 2001).
N-Oxides and Carbonitrile Derivatives
Studies on 4-alkoxy-6-methylpyrimidines N-oxides and their derivatives showcased the preparation of N-monoxides and their conversion to corresponding carbonitrile derivatives. This research provides insights into chemical reactions and transformations involving methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives (Yamanaka, 1958).
Propiedades
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

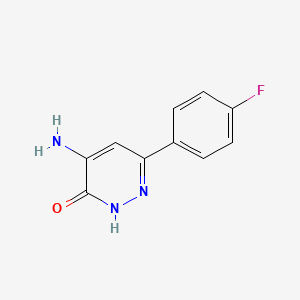
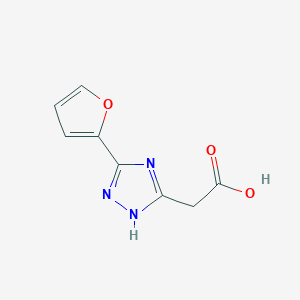
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)
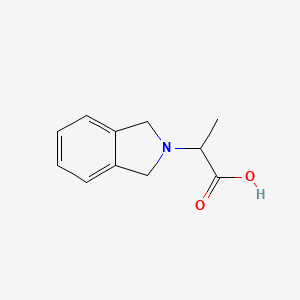
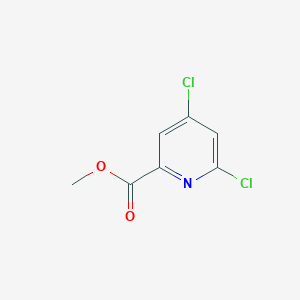
![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)
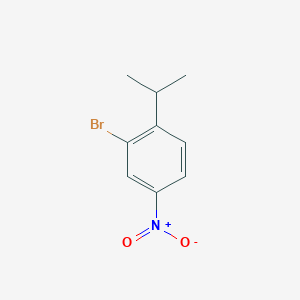
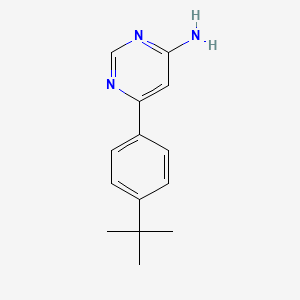
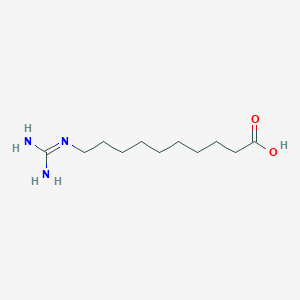
![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)
